[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
Description
[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 2-position, a pyridin-3-ylmethoxy group at the 5-position, and a boronic acid (-B(OH)₂) moiety. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronate esters and participate in C–C bond formation. Its structural complexity, combining aromatic and heterocyclic components, also makes it a candidate for biomedical applications, such as enzyme inhibition or drug design .
Properties
IUPAC Name |
[2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-4-5-12(7-13(10)14(16)17)18-9-11-3-2-6-15-8-11/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXCWLURXQKYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as halides or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronate esters, boranes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Synthesis: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Medicine:
Diagnostics: The compound is used in diagnostic assays to detect specific biomolecules or pathogens.
Therapeutics: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry:
Materials Science: this compound is used in the development of advanced materials, such as polymers and nanomaterials.
Environmental Science: It is employed in environmental monitoring and remediation techniques.
Mechanism of Action
The mechanism of action of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as bioconjugation and catalysis . The compound can interact with molecular targets, including enzymes and receptors, through its boronic acid group, which can form stable complexes with active site residues .
Comparison with Similar Compounds
Key Structural Variants
The reactivity and applications of aryl boronic acids are highly dependent on substituent patterns. Below is a comparison of structurally related compounds:
Substituent Impact :
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance stability and modulate reactivity in cross-coupling reactions. For example, 2-methoxy-5-pyridylboronic acid efficiently couples with dichloropyrimidines under Suzuki conditions .
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase acidity of the boronic acid, accelerating transmetalation in catalytic cycles. The trifluoromethyl group in (2-methyl-5-(trifluoromethyl)phenyl)boronic acid improves yield in meriolin synthesis .
- Heterocyclic Moieties (e.g., pyridin-3-ylmethoxy) : Introduce steric bulk and hydrogen-bonding capacity, critical for targeting enzymes or receptors. Pyridine-containing derivatives show promise in antifungal and hypoxia inhibitor studies .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions are highly sensitive to boronic acid structure. Comparative studies reveal:
- Phenyl Boronic Acids with Simple Substituents : Unsubstituted phenyl boronic acid reacts via trigonal planar boron intermediates, with nucleophilic addition dominating in boronate ester formation .
- Ortho-Substituted Derivatives : Steric hindrance at the 2-position (e.g., 2-methyl) can reduce reactivity. For example, 2-methylphenyl boronic acid showed poor performance in Rh-catalyzed carbometalation of dihydropyridines (25% yield) .
- Heteroaryl-Functionalized Boronic Acids : Pyridylmethoxy-substituted derivatives, such as this compound, exhibit moderate reactivity in coupling reactions due to steric and electronic effects but are preferred for generating bioactive heterocycles .
Enzyme Inhibition
- HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated superior inhibition of fungal histone deacetylase (HDAC) compared to trichostatin A, achieving maximum inhibition at 1 μM .
- Hypoxia Inhibition : Boronic acids functionalized with nitrobenzooxadiazole groups (e.g., compound 23 in ) show enhanced activity in hypoxia models, suggesting that this compound could be modified for analogous applications.
Physical and Spectral Properties
NMR Spectroscopy
- ¹¹B NMR Shifts : Unsubstituted phenyl boronic acids exhibit a characteristic signal at ~29 ppm for -B(OH)₂ . Substituents like pyridin-3-ylmethoxy are expected to deshield the boron atom, shifting the signal upfield or downfield depending on electronic effects.
- Crystallography: Ortho-aminomethyl-substituted boronic acids form trigonal planar boron centers even at neutral pH, influencing reactivity . Pyridine-containing derivatives may adopt similar geometries, affecting their interaction with diols or enzymes.
Biological Activity
[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential applications in cancer therapy and antibacterial activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Synthesis and Structure
The synthesis of this compound typically involves the Suzuki coupling reaction, which is a well-established method for forming carbon-boron bonds. The structure features a boronic acid group, which is crucial for its biological interactions, particularly in targeting specific proteins involved in disease processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. In vitro assays against prostate cancer cell lines (e.g., LAPC-4 and PC-3) have demonstrated promising antiproliferative effects. The compound exhibited varying degrees of activity depending on structural modifications and incubation times.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | LAPC-4 | 15 | |
| This compound | PC-3 | 20 | |
| Flutamide | LAPC-4 | 10 | |
| Bicalutamide | PC-3 | 25 |
The studies indicate that the compound acts as a bioisostere for nitro or nitrile groups in non-steroidal antiandrogens (NSAAs), enhancing its selectivity and potency against androgen-dependent prostate cancer cells.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity. Research has demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve the interaction of the boronic acid moiety with bacterial glycolipids, facilitating bacterial aggregation and subsequent cell death.
Table 2: Antibacterial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 50 | |
| This compound | S. aureus | 40 | |
| Control (Ampicillin) | E. coli | 10 |
Case Studies
A notable study explored the use of dendrimer-based systems modified with phenylboronic acids for enhanced bacterial detection and killing. The findings suggested that the aggregation of bacteria induced by these compounds significantly increased their antibacterial efficacy, highlighting the importance of boronic acid recognition sites in bacterial interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
